(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Beschreibung
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: 122996-47-8) is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₇NO₅, with a molecular weight of 409.47 g/mol . The compound features a rigid pyrrolidine backbone with stereochemical control at positions 2 (S) and 4 (R), which is critical for directing peptide conformation. The 4-position is substituted with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety that enhances metabolic stability and influences solubility in organic solvents. The Fmoc (9-fluorenylmethoxycarbonyl) group at the 1-position serves as a temporary protecting group, removable under mild basic conditions (e.g., piperidine), making it compatible with SPPS protocols .
This compound is particularly valuable in synthesizing peptides requiring hydrophobic or fluorinated motifs, such as those targeting protein-protein interactions or membrane-bound receptors .
Eigenschaften
Molekularformel |
C21H18F3NO4 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18+/m1/s1 |
InChI-Schlüssel |
DCXXCVCUJUTXSF-XIKOKIGWSA-N |
Isomerische SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemical Identity and Structural Features
| Parameter | Description |
|---|---|
| Chemical Name | (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | C22H19F3NO4 |
| Molecular Weight | 405.37 g/mol |
| CAS Registry Number | 1242934-32-2 |
| Stereochemistry | (2S,4R) configuration on the pyrrolidine ring |
| Key Functional Groups | Fluorenylmethyloxycarbonyl (Fmoc) protecting group, trifluoromethyl substituent, carboxylic acid |
Preparation Methods
Overview
The synthesis of this compound typically involves:
- Construction or procurement of the chiral pyrrolidine core bearing the trifluoromethyl group at the 4-position.
- Introduction of the fluorenylmethyloxycarbonyl protecting group at the nitrogen atom (N-1).
- Preservation or installation of the carboxylic acid functionality at the 2-position.
- Use of protecting groups and stereoselective methods to ensure retention of the (2S,4R) configuration.
Synthetic Routes
Starting Material Preparation
The pyrrolidine ring with the trifluoromethyl substitution can be synthesized via asymmetric synthesis or obtained from chiral pool precursors. Literature reports often start from L-proline derivatives, which are then functionalized at the 4-position with trifluoromethyl groups using electrophilic trifluoromethylation reagents or via nucleophilic substitution on suitable intermediates.
Protection of the Amino Group
The amino group at the 1-position of the pyrrolidine ring is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is commonly achieved by reacting the free amine with fluorenylmethyloxycarbonyl chloride under basic conditions, typically in the presence of an organic base such as triethylamine or sodium bicarbonate, in solvents like dichloromethane or dimethylformamide.
Installation of the Trifluoromethyl Substituent
The trifluoromethyl group at the 4-position is introduced either before or after the Fmoc protection, depending on the synthetic strategy. Common methods include:
- Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent.
- Nucleophilic trifluoromethylation via trifluoromethyl anion equivalents.
- Radical trifluoromethylation under photoredox or metal-catalyzed conditions.
Final Deprotection and Purification
After the key functional groups are installed, the compound is purified typically by chromatographic methods such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC). Characterization is performed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and optical rotation to confirm stereochemistry.
Detailed Synthetic Procedure (Representative Example)
| Step | Reagents and Conditions | Comments |
|---|---|---|
| 1 | Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid derivative | Chiral precursor preparation |
| 2 | Conversion of 4-hydroxy to 4-trifluoromethyl via electrophilic trifluoromethylation reagent (e.g., Togni’s reagent) | Performed under inert atmosphere, low temperature |
| 3 | Protection of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in presence of base (e.g., NaHCO3) | Room temperature, organic solvent (e.g., DCM) |
| 4 | Purification by silica gel chromatography | Eluent: gradient of ethyl acetate/hexane |
| 5 | Characterization by NMR, MS, and chiral HPLC to confirm purity and stereochemistry | Confirmation of (2S,4R) configuration |
Analytical Data and Characterization
| Technique | Data/Result |
|---|---|
| Proton Nuclear Magnetic Resonance (1H NMR) | Signals consistent with pyrrolidine ring protons, Fmoc aromatic protons, and trifluoromethyl group environment |
| Carbon-13 NMR (13C NMR) | Characteristic signals for carbonyl carbons, aromatic carbons of Fmoc, and trifluoromethyl carbon |
| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to 405.37 g/mol molecular weight |
| Optical Rotation | Specific rotation confirming (2S,4R) stereochemistry |
| High-Performance Liquid Chromatography (HPLC) | Purity > 95% with chiral stationary phase to confirm enantiomeric excess |
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | Chiral pyrrolidine derivatives, often L-proline based |
| Trifluoromethyl Installation | Electrophilic trifluoromethylation (e.g., Togni’s reagent) or nucleophilic methods |
| Amine Protection | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mild base conditions |
| Purification | Silica gel chromatography or preparative HPLC |
| Characterization | NMR, MS, optical rotation, chiral HPLC |
| Storage | Dry, inert atmosphere, low temperature (-20°C to -80°C) |
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine functionality, which can then participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional properties of (2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid are compared below with analogous Fmoc-protected pyrrolidine derivatives. Key differentiating factors include substituent chemistry, stereochemistry, solubility, and synthetic applications.
Table 1: Comparative Analysis of Fmoc-Protected Pyrrolidine Derivatives
Key Research Findings
Stereochemical Impact : The (2S,4R) configuration of the target compound enforces a trans-pyrrolidine ring conformation, reducing steric hindrance during peptide coupling compared to (2R,4R) isomers .
Trifluoromethyl Effects : The -CF₃ group increases lipophilicity (logP ~2.8) and resistance to enzymatic degradation compared to -OH or -NH₂ substituents, making it ideal for membrane-permeable peptides .
Synthetic Utility : Unlike acid-labile groups (e.g., Boc, Mtt), the -CF₃ group remains stable during standard Fmoc deprotection (20% piperidine), enabling multi-step SPPS workflows .
Comparative Reactivity : The electron-withdrawing nature of -CF₃ lowers the pKa of the adjacent carboxylic acid (pKa ~3.1), enhancing activation efficiency during coupling compared to -SMe (pKa ~4.5) .
Contradictions and Limitations
- While the -CF₃ group improves metabolic stability, it may reduce aqueous solubility, necessitating optimization with co-solvents like DMSO .
- The (2S,4R) isomer’s rigidity can hinder conformational flexibility in peptides targeting dynamic binding sites, unlike more flexible derivatives (e.g., azido or Mtt-protected analogs) .
Biologische Aktivität
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid, also known as Fmoc-Trp(CF3)-OH, is a synthetic compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article provides an overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1093651-96-7 |
| Molecular Formula | C26H23F3N2O4 |
| Molecular Weight | 465.47 g/mol |
| Purity | ≥ 95% |
| Boiling Point | Not specified |
| Solubility | High in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in signal transduction pathways, contributing to its therapeutic potential in conditions such as cancer and inflammation. For example, its structural similarity to known inhibitors allows it to modulate enzyme activity effectively.
Anticancer Properties
Recent studies have explored the anticancer properties of this compound. For instance, a study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. In vitro assays revealed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead structure for developing novel anticancer agents.
- Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
